molecular formula C19H20Cl2N2O2 B11704341 4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide

4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide

Cat. No.: B11704341
M. Wt: 379.3 g/mol
InChI Key: JOBGRAACPHVMMR-HMAPJEAMSA-N
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Description

4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is a synthetic organic compound characterized by the presence of a dichlorophenoxy group and a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide typically involves the following steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.

    Conversion to butanehydrazide: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with 1-phenylpropan-2-one: The final step involves the condensation of the butanehydrazide with 1-phenylpropan-2-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxybutanoic acid and its hydrazide.

    Optimization of reaction conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Purification and isolation: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.

    4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.

Uniqueness

4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is unique due to its specific hydrazide linkage and the presence of a phenylpropan-2-ylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(Z)-1-phenylpropan-2-ylideneamino]butanamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-14(12-15-6-3-2-4-7-15)22-23-19(24)8-5-11-25-18-10-9-16(20)13-17(18)21/h2-4,6-7,9-10,13H,5,8,11-12H2,1H3,(H,23,24)/b22-14-

InChI Key

JOBGRAACPHVMMR-HMAPJEAMSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/CC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2

Origin of Product

United States

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